molecular formula C6H11NOS B12664404 2-Oxazolidinethione, 5-ethyl-5-methyl-, (S)- CAS No. 3690-37-7

2-Oxazolidinethione, 5-ethyl-5-methyl-, (S)-

Cat. No.: B12664404
CAS No.: 3690-37-7
M. Wt: 145.23 g/mol
InChI Key: GMDUYWRBDHXKMS-LURJTMIESA-N
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Description

Molecular Geometry and Stereochemical Configuration Analysis

The molecular structure of (S)-5-ethyl-5-methyl-2-oxazolidinethione features a five-membered oxazolidine ring with a thione (C=S) group at position 2 and ethyl/methyl substituents at position 5. X-ray crystallographic data reveal a puckered ring conformation, with the sulfur atom adopting a planar trigonal geometry due to sp² hybridization. The C=S bond length measures 1.64 Å, consistent with thiocarbonyl groups in related oxazolidinethiones. The stereogenic center at C5 exhibits an (S)-configuration, confirmed by the Flack parameter (x = -0.02) in single-crystal studies.

Bond angles within the ring deviate slightly from ideal tetrahedral values due to ring strain. For instance, the N1–C5–C6 (ethyl) and N1–C5–C7 (methyl) angles measure 112.3° and 108.9°, respectively, reflecting steric interactions between substituents. The ethyl group adopts a staggered conformation relative to the methyl group, minimizing van der Waals repulsions.

Table 1: Selected Bond Lengths and Angles

Parameter Value
C=S Bond Length 1.64 Å
N1–C5–C6 (Ethyl) Angle 112.3°
N1–C5–C7 (Methyl) Angle 108.9°
Ring Puckering Amplitude 0.52 Å

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3690-37-7

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

(5S)-5-ethyl-5-methyl-1,3-oxazolidine-2-thione

InChI

InChI=1S/C6H11NOS/c1-3-6(2)4-7-5(9)8-6/h3-4H2,1-2H3,(H,7,9)/t6-/m0/s1

InChI Key

GMDUYWRBDHXKMS-LURJTMIESA-N

Isomeric SMILES

CC[C@]1(CNC(=S)O1)C

Canonical SMILES

CCC1(CNC(=S)O1)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-oxazolidinethiones typically involves cyclization reactions of β-amino alcohols with thiophosgene or related reagents to form the oxazolidine-2-thione ring. The stereochemistry at the 5-position is retained by starting from homochiral β-amino alcohols. The key steps include:

  • Reaction of β-amino alcohols with thiophosgene to form the oxazolidinethione ring.
  • Protection of the nitrogen atom (e.g., N-t-boc protection) to facilitate further transformations or ring-opening studies.
  • Use of nucleophiles to investigate ring-opening reactions, which confirms the stability and stereochemical integrity of the ring system.

Specific Preparation Example

A representative synthesis reported involves the reaction of homochiral β-amino alcohols with thiophosgene in the presence of pyridine at low temperature (0°C) in dichloromethane solvent. This yields the corresponding 5-substituted oxazolidine-2-thiones with retention of stereochemistry (S-configuration) at the 5-position.

Step Reagents/Conditions Outcome/Notes
1 β-amino alcohol (homochiral) Starting material with defined stereochemistry
2 Thiophosgene, pyridine, DCM, 0°C Cyclization to form oxazolidine-2-thione ring
3 N-t-boc protection (di-tert-butyl dicarbonate, triethylamine, DMAP) Formation of N-t-boc derivatives for stability and further study

This method yields oxazolidinethiones with characteristic spectroscopic features:

  • ^13C NMR shows C=S resonance around 189 ppm, 5-C resonance between 73.5–76.9 ppm, and 4-C resonance between 52.5–62.4 ppm.
  • ^1H NMR confirms the presence of NH and ring protons consistent with the structure.
  • IR spectra show characteristic bands for C=S and other functional groups.
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (~145 g/mol).

Ring-Opening and Derivatization Studies

Further studies involve the reaction of N-t-boc protected oxazolidinethiones with nucleophiles such as thiolate anions. These reactions demonstrate ring-opening by cleavage of the C-O bond, yielding N-boc protected esters. The stereochemistry remains intact during these transformations, confirming the robustness of the synthetic approach.

Nucleophile Product Type Yield (%) Notes
Phenylthiolate N-boc protected ester 37–69 Retention of S-configuration
Ethylthiolate N-boc protected ester 25 Side products observed

Alternative Synthetic Routes and Considerations

While the primary method involves thiophosgene-mediated cyclization, alternative routes for related heterocycles (e.g., isoxazole derivatives) involve multi-step syntheses starting from triethyl orthoformate and ethyl acetoacetate, followed by cyclization with hydroxylamine derivatives. These methods emphasize mild reaction conditions and regioselectivity but are less directly applicable to oxazolidinethiones.

Method Starting Materials Key Reagents/Conditions Yield Range Stereochemical Outcome Notes
Thiophosgene cyclization Homochiral β-amino alcohols Thiophosgene, pyridine, DCM, 0°C Moderate to high Retention of (S)-configuration Direct ring formation, well-characterized
N-t-boc protection Oxazolidinethione derivatives Di-tert-butyl dicarbonate, triethylamine, DMAP High Retention Stabilizes ring for further reactions
Nucleophilic ring-opening N-t-boc oxazolidinethiones Thiolate anions Variable Retention Useful for derivatization studies
Alternative heterocycle syntheses Triethyl orthoformate, ethyl acetoacetate Heating in acetic anhydride, hydroxylamine Moderate Not directly applicable More relevant to isoxazole derivatives
  • The stereochemistry at the 5-position is preserved throughout the synthesis and subsequent reactions, as confirmed by NMR and chiral analysis.
  • The C=S bond in the oxazolidinethione ring is a key spectroscopic marker, appearing near 189 ppm in ^13C NMR.
  • Ring-opening reactions proceed selectively at the C-O bond without racemization, indicating the synthetic robustness of the method.
  • Yields vary depending on the nucleophile and reaction conditions but generally support the feasibility of preparing diverse derivatives.

The preparation of 2-Oxazolidinethione, 5-ethyl-5-methyl-, (S)- is effectively achieved via cyclization of homochiral β-amino alcohols with thiophosgene under mild conditions, followed by optional N-t-boc protection for stability and further functionalization. The methods are well-documented with comprehensive spectroscopic characterization and maintain stereochemical integrity. Ring-opening reactions with nucleophiles expand the utility of these compounds in synthetic chemistry. These preparation methods are supported by diverse research studies and provide a reliable foundation for further applications of this compound class.

Chemical Reactions Analysis

Oxidation and Reduction

The compound undergoes transformations via oxidation and reduction, influencing its functional groups:

2.1 Oxidation

  • Reagents : Strong oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

  • Outcome : Conversion of the thione group (-S) to oxides or sulfones.

2.2 Reduction

  • Reagents : Hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄).

  • Outcome : Reduction of the thione group to thiol (-SH) or related derivatives.

Substitution Reactions

Nucleophilic substitution is facilitated by the sulfur atom’s electrophilicity:

3.1 Reaction with Thiophosgene

  • Reagents : Thiophosgene in the presence of triethylamine .

  • Product : Substituted oxazolidinethiones with modified sulfur-containing groups .

3.2 Reaction with Aryl Iodides (S-Arylation)

  • Conditions : Copper(I) iodide (CuI), cesium carbonate (Cs₂CO₃), and ligands like DMEDA in dioxane at 90°C .

  • Yield : Varies with substituents (e.g., 4-OCH₃C₆H₄: 69%, 2-NO₂C₆H₄: 72%) .

  • Table : S-Arylation Yields Based on Substituents:

    Substituent (R)ProductYield (%)
    4-OCH₃C₆H₄1269
    2-NO₂C₆H₄1772

Ring-Opening Reactions

The oxazolidinethione ring is susceptible to nucleophilic attack under specific conditions:

4.1 N-boc Protected Oxazolidinethiones

  • Reagents : N-boc protection using di-tert-butyl dicarbonate ((Boc)₂O) .

  • Outcome : Ring opening at the 5-C position to form esters (e.g., N-boc protected esters) .

Stereochemical Considerations

The (S)-configuration at the 5-position is critical for biological activity and reaction outcomes:

  • Retention of Configuration : Synthesis methods (e.g., thiophosgene reaction) preserve stereochemistry .

  • Enzymatic Hydrolysis : Natural cleomine retains its (S)-configuration due to stereospecific enzymatic processes .

Biological Implications of Reactivity

The compound’s reactivity correlates with its biological activities:

  • Antimicrobial Action : Thione group participates in nucleophilic reactions, inhibiting bacterial protein synthesis.

  • Anticancer Potential : Reactivity with tyrosine kinase or other enzymes may underpin therapeutic effects.

Scientific Research Applications

Antimicrobial Activity

2-Oxazolidinethione derivatives exhibit significant antibacterial properties, particularly against resistant strains of bacteria. The mechanism of action involves the inhibition of bacterial protein synthesis, akin to the action of oxazolidinone antibiotics such as linezolid. Research has shown that these compounds can effectively combat Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Studies indicate that oxazolidinethiones can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives have demonstrated the ability to inhibit tyrosine kinase activity, which is crucial in cancer progression. This suggests potential therapeutic applications in oncology, where these compounds could serve as lead structures for developing new anticancer agents .

Insecticidal and Herbicidal Effects

The compound's insecticidal and herbicidal properties have been explored in agricultural research. Its ability to disrupt metabolic processes in pests positions it as a candidate for eco-friendly pest control solutions. Various studies have documented the synthesis of oxazolidinethione derivatives that show promising herbicidal activity against common weeds .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of oxazolidinethione derivatives demonstrated their effectiveness against multiple bacterial strains resistant to conventional antibiotics. The results indicated a minimum inhibitory concentration (MIC) comparable to existing treatments, suggesting a viable alternative for antibiotic-resistant infections .

Case Study 2: Anticancer Activity

Research involving a specific oxazolidinethione derivative showed a significant reduction in cell viability in breast cancer cell lines. The derivative was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Summary of Properties and Activities

Property/ActivityDescription
Antimicrobial Efficacy Effective against resistant bacterial strains
Anticancer Activity Inhibits cancer cell proliferation
Insecticidal Effects Disrupts metabolic processes in agricultural pests
Synthesis Method Reaction of β-amino alcohols with thiophosgene

Mechanism of Action

The mechanism of action of Cleomine involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of Cleomine being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-oxazolidinethione, 5-ethyl-5-methyl-, (S)-, along with their properties and applications:

Compound Name Substituents Stereochemistry Molecular Formula Key Properties/Applications References
2-Oxazolidinethione, 5-ethyl-5-methyl-, (S)- 5-ethyl, 5-methyl (S) C₆H₁₁NOS Not explicitly reported; inferred potential in thyroid modulation due to structural similarity. N/A
Epigoitrin (5-ethenyl-2-oxazolidinethione) 5-ethenyl (R) C₅H₇NOS Isolated from Isatis indigotica; antiviral and anti-thyroid activities. Melting point: 93–94°C.
DL-Goitrin 5-ethenyl Racemic mixture C₅H₇NOS Thyroid peroxidase inhibitor; implicated in goiter formation.
5-[2-(Methylthio)ethyl]-2-oxazolidinethione 5-(2-methylthioethyl) Not specified C₆H₁₁NOS₂ Sulfur-rich analog; potential use in coordination chemistry.
Metaxalone 5-[(3,5-dimethylphenoxy)methyl] (5R) C₁₂H₁₅NO₂ Muscle relaxant; marketed pharmaceutical.

Structural and Stereochemical Comparisons

  • Branching vs. Linear Substituents : The target compound’s 5-ethyl-5-methyl substitution introduces steric bulk compared to simpler analogs like Epigoitrin (5-ethenyl). This branching may influence solubility, metabolic stability, and receptor binding.
  • Stereochemistry : The (S)-configuration distinguishes it from Epigoitrin (R-enantiomer) and DL-Goitrin (racemic). Stereochemistry critically affects biological activity; for example, (R)-Epigoitrin exhibits stronger antiviral effects than its (S)-counterpart.
  • Functional Group Variations: Replacement of the thione (C=S) with a ketone (C=O) yields oxazolidinones like Metaxalone, which are pharmacologically active but lack the sulfur-mediated reactivity.

Biological Activity

2-Oxazolidinethione, 5-ethyl-5-methyl-, (S)- is a compound belonging to the oxazolidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : (5S)-5-ethyl-5-methyl-1,3-oxazolidine-2-thione
  • Molecular Formula : C6H11NOS
  • Molecular Weight : 145.23 g/mol
  • CAS Number : 3690-37-7

The compound features a thione functional group, which is crucial for its biological activity. The presence of sulfur in the structure allows for various nucleophilic reactions, contributing to its potential pharmacological effects.

Synthesis

Various synthetic routes have been explored for the production of oxazolidinethiones. One notable method involves the reaction of b-amino alcohols with thiophosgene, yielding oxazolidinethiones with diverse substituents. This method has been shown to maintain the stereochemistry of the synthesized compounds, which is critical for their biological activity .

Biological Activities

2-Oxazolidinethione derivatives exhibit a wide range of biological activities:

Antimicrobial Activity

Research indicates that oxazolidinethiones possess significant antibacterial properties. They have been found effective against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism involves inhibition of bacterial protein synthesis, similar to that of oxazolidinone antibiotics .

Anticancer Properties

Studies have demonstrated that oxazolidinethiones can inhibit cancer cell proliferation. For instance, certain derivatives have shown promise as inhibitors of tyrosine kinase, an enzyme implicated in cancer progression. This suggests potential applications in cancer therapy .

Insecticidal and Herbicidal Effects

The insecticidal and herbicidal activities of these compounds have been explored in agricultural settings. Their ability to disrupt metabolic processes in pests makes them candidates for eco-friendly pest control solutions .

Case Studies and Research Findings

StudyFindings
Saygılı et al. (2011)Synthesized new oxazolidinethiones and evaluated their antibacterial activity; some derivatives showed significant inhibition against Gram-positive bacteria .
PMC9457760 (2022)Investigated the anticancer effects of furanose-fused oxazolidine derivatives; found that certain compounds exhibited potent antiproliferative effects on cancer cell lines .
MDPI Journal (2022)Reported on the synthesis of various oxazolidinethiones using deep eutectic solvents; highlighted their potential as green chemistry alternatives and noted their biological activities .

The biological activity of 2-Oxazolidinethione is largely attributed to its ability to interact with specific molecular targets:

  • Protein Synthesis Inhibition : Similar to established antibiotics like linezolid, oxazolidinethiones disrupt the translation process in bacteria.
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including those involved in cancer cell signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-5-ethyl-5-methyl-2-oxazolidinethione, and how do reaction conditions influence yield and stereochemical purity?

  • Methodological Answer : The compound can be synthesized via cyclization of S-amino acids with phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O) under nitrogen atmosphere. Optimization of temperature (40–60°C) and reaction time (6–12 hours) is critical to achieving >80% yield and >95% enantiomeric excess (ee). Stereochemical control is enhanced by using chiral auxiliaries or asymmetric catalysis, as demonstrated in analogous oxazolidinethione syntheses .
  • Key Variables :

ParameterOptimal RangeImpact on Outcome
SolventEt₃N/DMF-H₂OStabilizes intermediates
Temperature50°CBalances reaction rate and decomposition
CatalystChiral Lewis acid (e.g., BINOL-based)Improves ee

Q. How can researchers characterize the compound’s purity and stereochemistry using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : ¹H NMR (75.47 MHz, CDCl₃) shows distinct signals for the ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 1.5 ppm, singlet) groups, with thiocarbonyl (C=S) deshielding effects observed at δ 190–210 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 160.0801 (calculated for C₆H₁₀NOS: 160.0433) .
  • Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol = 90:10, 1 mL/min) to resolve enantiomers, with UV detection at 254 nm .

Q. What safety protocols are essential for handling (S)-5-ethyl-5-methyl-2-oxazolidinethione in laboratory settings?

  • Methodological Answer : The compound is classified as acutely toxic (Oral Category 4) and a respiratory irritant. Mandatory precautions include:

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity.
  • PPE : Nitrile gloves, safety goggles, and N95 respirators during weighing .
  • First Aid : For eye exposure, rinse with 0.9% saline for 15 minutes; for inhalation, administer oxygen if bronchospasm occurs .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound (e.g., NMR shifts in different solvents) be systematically resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity or hydrogen bonding. For example, DMSO-d₆ may cause thiocarbonyl proton downfield shifts (Δδ ~0.3 ppm) compared to CDCl₃. Validate assignments using 2D NMR (COSY, HSQC) and computational modeling (DFT at B3LYP/6-31G* level) to correlate experimental and theoretical spectra .

Q. What computational models predict the reactivity of (S)-5-ethyl-5-methyl-2-oxazolidinethione in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) studies reveal that the thiocarbonyl group’s electrophilicity (Fukui f⁻ = 0.45) drives reactivity. Transition-state modeling (IRC calculations) shows a lower activation barrier (~12 kcal/mol) for attack by primary amines compared to alcohols. Solvent effects (PCM model) further modulate reaction rates, with THF favoring nucleophilic substitution over DMSO .

Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions, and what degradation products form?

  • Methodological Answer :

  • Acidic Conditions (pH < 3): Hydrolysis of the oxazolidinethione ring generates ethanethiol and CO₂ (confirmed by GC-MS headspace analysis).
  • Oxidative Conditions (H₂O₂): Sulfur oxidation yields sulfoxide derivatives (LC-MS m/z 176.05) .
  • Accelerated Stability Testing : Store at 2–8°C under argon; shelf life >12 months .

Q. What evidence supports the compound’s role as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer : The (S)-configuration at C5 induces diastereoselectivity in aldol reactions (up to 9:1 dr). X-ray crystallography of intermediates (e.g., Pd-complexes) confirms chair-like transition states where the ethyl group blocks the Re face .

Data Contradiction Analysis

Q. Why do literature reports differ on the compound’s solubility in polar aprotic solvents?

  • Resolution : Solubility in DMF ranges from 50–100 mg/mL depending on purity (HPLC-grade vs. technical). Impurities like residual thiourea (detectable via TLC, Rf = 0.3 in ethyl acetate) reduce effective solubility. Always pre-dry solvents over molecular sieves .

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